molecular formula C19H17N5O2 B11006203 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide

Cat. No.: B11006203
M. Wt: 347.4 g/mol
InChI Key: ONQPIQXECRBBBJ-UHFFFAOYSA-N
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Description

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide: is a complex organic compound that features an indole moiety, an oxadiazole ring, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the oxadiazole ring, and finally, the attachment of the pyridine moiety. Common reagents used in these steps include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyridine group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Biology: In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular signaling pathways.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in diseases such as cancer and neurological disorders.

Industry: In the industrial sector, the compound could be utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxadiazole moieties are known to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of 3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide lies in its combination of the indole, oxadiazole, and pyridine moieties, which confer distinct chemical and biological properties. This structural arrangement allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C19H17N5O2/c25-17(22-12-13-5-8-20-9-6-13)3-4-18-23-19(24-26-18)15-2-1-14-7-10-21-16(14)11-15/h1-2,5-11,21H,3-4,12H2,(H,22,25)

InChI Key

ONQPIQXECRBBBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)NCC4=CC=NC=C4

Origin of Product

United States

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